N-戊酰-L-苯丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

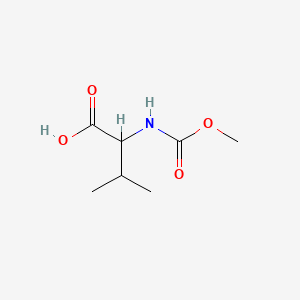

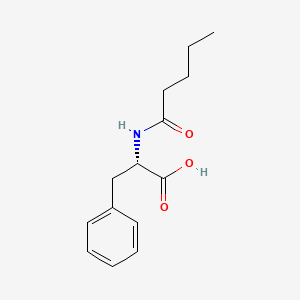

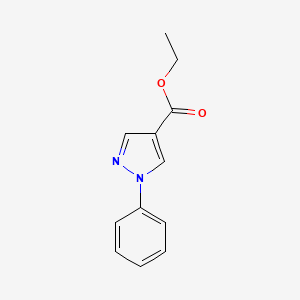

N-pentanoyl-L-phenylalanine is a derivative of the amino acid phenylalanine with a modification on the acyl side chain. While the provided papers do not directly discuss N-pentanoyl-L-phenylalanine, they do provide insights into similar compounds and their properties. For instance, the paper on N-(L-2-aminopentanoyl)-L-phenylalanine dihydrate discusses a dipeptide with a nonproteinogenic N-terminal residue and a C-terminal L-phenylalanine, which does not form channels or pores in its crystal structure but instead shows distinct hydrophobic and hydrophilic layers .

Synthesis Analysis

The synthesis of related compounds, such as p-benzoyl-L-phenylalanine and p-(4-hydroxybenzoyl)phenylalanine, involves solid-phase techniques and specific reactions with other chemical entities . For example, p-(4-hydroxybenzoyl)phenylalanine was synthesized through a reaction involving 4-(chloromethyl)benzoic anhydride and phenol, followed by reaction with ethyl acetamidocyanoacetate and subsequent hydrolysis . These methods could potentially be adapted for the synthesis of N-pentanoyl-L-phenylalanine by substituting the appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds similar to N-pentanoyl-L-phenylalanine has been characterized using techniques such as X-ray diffraction. For instance, the crystal structure of N-Phthaloyl-L-phenylalanine was determined, revealing a dihedral angle between the phthalimide system and the phenyl ring, as well as the presence of weak hydrogen bonds stabilizing the structure . These findings suggest that N-pentanoyl-L-phenylalanine may also exhibit specific conformational characteristics and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of phenylalanine derivatives is often explored in the context of their interactions with other molecules, such as proteins or receptors. For example, p-benzoyl-L-phenylalanine was used to photolabel calmodulin without affecting the peptide's affinity for the protein, indicating a specific and stable interaction . Similarly, p-(4-hydroxybenzoyl)phenylalanine was incorporated into substance P analogs, which could be radioiodinated and photolabeled to the substance P receptor . These studies demonstrate the potential of phenylalanine derivatives to participate in targeted chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylalanine derivatives can be inferred from their molecular structure and interactions. The hydrophobic and hydrophilic layers observed in the crystal structure of N-(L-2-aminopentanoyl)-L-phenylalanine dihydrate suggest that similar compounds may exhibit amphiphilic properties . Additionally, the ability to form weak hydrogen bonds, as seen in N-Phthaloyl-L-phenylalanine, may influence the solubility and stability of these compounds .

科学研究应用

代谢工程和生物合成

N-戊酰-L-苯丙氨酸与L-苯丙氨酸(L-Phe)相关,后者是一种具有多种应用的必需氨基酸。研究重点放在通过代谢工程和合成生物学优化L-苯丙氨酸的生产上。研究表明,在大肠杆菌等生物体中进行基因操作和酶优化可以显著增强L-Phe的产量,这对食品和药用应用都很重要(Ding et al., 2016),(Báez-Viveros等,2004)。

植物和真菌中的苯丙氨酸

在植物和真菌中,苯丙氨酸发挥着关键作用。它是连接初级代谢和次生代谢的关键代谢节点。苯丙氨酸对于苯丙烯酸的生产至关重要,后者对植物生长、繁殖和抗压力具有重要作用。这种理解对树木特别重要,因为它们将大量碳转化为苯丙氨酸衍生化合物,尤其是木质素,这是主要的木质成分(Pascual et al., 2016)。

在电化学传感器中的应用

苯丙氨酸在人类健康中的重要性促使开发用于检测其的电化学传感器和生物传感器。这些工具对于诊断苯丙酮尿症等疾病至关重要,其中苯丙氨酸的积累可能导致严重的健康问题。传感器技术的进步显著提高了苯丙氨酸测量的选择性、灵敏度和检测限(Dinu & Apetrei, 2020)。

立体选择性溶解和手性识别

关于氨基酸酯的立体选择性溶解研究,包括苯丙氨酸衍生物,揭示了疏水相互作用在对映选择性催化中的重要性。研究探讨了使用含有光学活性咪唑基团的聚合物来研究疏水相互作用对苯丙氨酸衍生物溶解的影响(Cho & Shin,1982)。此外,基于特定结构修饰的手性荧光传感器的开发使得对不同苯丙氨酸构型的高手性识别成为可能(Zhang et al., 2022)。

属性

IUPAC Name |

(2S)-2-(pentanoylamino)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-2-3-9-13(16)15-12(14(17)18)10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,16)(H,17,18)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQLJEQFZUMUPB-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551914 |

Source

|

| Record name | N-Pentanoyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-pentanoyl-L-phenylalanine | |

CAS RN |

16859-51-1 |

Source

|

| Record name | N-Pentanoyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B1282588.png)